molecular formula C22H25NO4 B12848471 Fmoc-a-methyl-L-Isoleucine

Fmoc-a-methyl-L-Isoleucine

Cat. No.: B12848471
M. Wt: 367.4 g/mol
InChI Key: TZBPFKBKTDHMEU-FPTDNZKUSA-N
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Description

Fmoc-a-methyl-L-Isoleucine: is a derivative of the amino acid isoleucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group is a widely used protecting group for the amino function in peptide synthesis due to its stability under basic conditions and ease of removal under mildly acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-a-methyl-L-Isoleucine typically involves the protection of the amino group of a-methyl-L-isoleucine with the Fmoc group. This can be achieved through the reaction of a-methyl-L-isoleucine with Fmoc chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are generally mild, and the product is purified through standard techniques such as crystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized for maximum yield and purity, and the product is typically purified using high-performance liquid chromatography (HPLC) to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Fmoc-a-methyl-L-Isoleucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary products formed from these reactions are peptides and oligopeptides, which can be further modified or used in various applications .

Scientific Research Applications

Chemistry: Fmoc-a-methyl-L-Isoleucine is used as a building block in the synthesis of peptides and proteins. It is particularly useful in the synthesis of peptides with a-methylated amino acids, which can enhance the stability and bioactivity of the peptides .

Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. These peptides can serve as probes or inhibitors in various biochemical assays .

Medicine: Peptides containing this compound are explored for their potential therapeutic applications. They can be used in the development of peptide-based drugs, particularly those targeting specific proteins or pathways involved in diseases .

Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents. It is also used in the development of new materials and biomolecules with specific properties .

Mechanism of Action

The mechanism of action of Fmoc-a-methyl-L-Isoleucine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions or interactions .

Molecular Targets and Pathways: Peptides synthesized using this compound can target various molecular pathways and proteins, depending on their sequence and structure. These peptides can modulate enzyme activity, inhibit protein-protein interactions, or act as signaling molecules .

Comparison with Similar Compounds

    Fmoc-L-Isoleucine: Similar to Fmoc-a-methyl-L-Isoleucine but without the methyl group on the alpha carbon.

    Fmoc-N-methyl-L-Isoleucine: Another derivative with a methyl group on the nitrogen atom.

Uniqueness: this compound is unique due to the presence of the methyl group on the alpha carbon, which can enhance the stability and bioactivity of the peptides synthesized using this compound. This modification can also influence the conformation and properties of the resulting peptides, making them suitable for specific applications .

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dimethylpentanoic acid

InChI

InChI=1S/C22H25NO4/c1-4-14(2)22(3,20(24)25)23-21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19H,4,13H2,1-3H3,(H,23,26)(H,24,25)/t14-,22-/m0/s1

InChI Key

TZBPFKBKTDHMEU-FPTDNZKUSA-N

Isomeric SMILES

CC[C@H](C)[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCC(C)C(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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